molecular formula C14H17ClN2O3 B2642285 4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946363-02-6

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

Cat. No.: B2642285
CAS No.: 946363-02-6
M. Wt: 296.75
InChI Key: XIHXHTCTTWDJKA-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenoxy group, an acetyl group, and a dimethylpiperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3,3-dimethylpiperazin-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The chlorophenoxy group can bind to certain enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological effects by participating in acetylation reactions. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic Acid: Shares the chlorophenoxy group but lacks the piperazinone moiety.

    2-(4-Chlorophenoxy)acetyl Chloride: Similar structure but with an acetyl chloride group instead of the piperazinone.

    3,3-Dimethylpiperazin-2-one: Contains the piperazinone moiety but lacks the chlorophenoxy and acetyl groups.

Uniqueness

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXHTCTTWDJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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